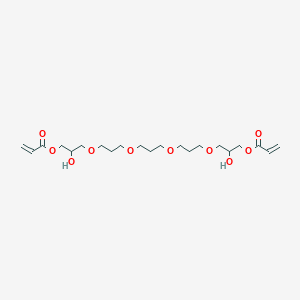

Tri(propylene glycol) glycerolate diacrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tri(propylene glycol) glycerolate diacrylate is a chemical compound with the molecular formula C21H36O10. It is a diacrylate ester derived from propylene glycol and glycerol. This compound is known for its low viscosity, high reactivity, and excellent cross-linking properties, making it a valuable material in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tri(propylene glycol) glycerolate diacrylate typically involves the esterification of propylene glycol and glycerol with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out in the presence of a polymerization inhibitor to prevent premature polymerization. The reaction mixture is heated to a temperature range of 70-90°C for 20-40 minutes, followed by further heating to 80-115°C for 3-5 hours to complete the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in a reaction kettle, and the mixture is continuously stirred to ensure uniformity. After the reaction is complete, the product is purified by washing with soda water and sodium chloride solution to remove any impurities. The final product is obtained by separating the organic phase, followed by cooling and filtration .

Analyse Des Réactions Chimiques

Types of Reactions

Tri(propylene glycol) glycerolate diacrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form cross-linked polymers.

Addition Reactions: The acrylate groups can participate in Michael addition reactions with nucleophiles.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under UV light or heat.

Addition Reactions: Typically carried out in the presence of a base, such as triethylamine, at room temperature.

Hydrolysis: Conducted using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.

Major Products Formed

Polymerization: Cross-linked polymers with enhanced mechanical properties.

Addition Reactions: Michael adducts with various nucleophiles.

Hydrolysis: Propylene glycol, glycerol, and acrylic acid.

Applications De Recherche Scientifique

Applications in Polymer Chemistry

2.1. Cross-Linking Agent in Polymer Networks

Tri(propylene glycol) glycerolate diacrylate serves as an effective cross-linking agent in the production of various polymer networks. Its incorporation into polymer matrices enhances mechanical properties such as tensile strength and elasticity while improving thermal stability. This application is particularly relevant in the formulation of UV-curable coatings and inks, where rapid curing times and durability are essential .

2.2. Solid-Phase Peptide Synthesis

A significant application of this compound is as a cross-linked polystyrene support in solid-phase peptide synthesis. This method allows for efficient peptide growth from the hydroxy functionality of the cross-linker, providing a unique advantage over traditional supports . The resulting resin exhibits superior swelling characteristics and solvation efficiency compared to other commonly used supports, facilitating more effective peptide synthesis processes .

Case Study 1: Synthesis of Peptides Using PS-TRPGGDA Support

In a study published in 2003, researchers reported the successful synthesis of complex peptides using this compound cross-linked polystyrene as a support material. The study demonstrated that this new resin allowed for higher yields and reduced synthesis times due to its enhanced swelling properties in various solvents .

Case Study 2: Development of UV-Curable Coatings

Research has shown that formulations incorporating this compound exhibit improved performance characteristics in UV-curable coatings. These coatings demonstrated enhanced adhesion, flexibility, and resistance to abrasion compared to traditional formulations lacking this compound .

The production methods for this compound have been optimized to reduce environmental impact. Newer synthesis techniques focus on minimizing waste generation and improving yield, thereby addressing concerns related to organic wastewater pollution associated with traditional production methods .

Mécanisme D'action

The mechanism of action of tri(propylene glycol) glycerolate diacrylate primarily involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups in the compound can form covalent bonds with other monomers or polymers, resulting in a three-dimensional network. This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trimethylolpropane triacrylate: Another tri-functional acrylate ester with similar cross-linking properties.

1,6-Hexanediol diacrylate: A di-functional acrylate ester used in similar applications.

Tetra(ethylene glycol) diacrylate: A di-functional acrylate ester with lower viscosity and different solubility properties.

Uniqueness

Tri(propylene glycol) glycerolate diacrylate is unique due to its combination of low viscosity, high reactivity, and excellent cross-linking ability. These properties make it particularly suitable for applications requiring strong adhesion, durability, and resistance to environmental factors .

Activité Biologique

Tri(propylene glycol) glycerolate diacrylate (TPGDA) is a difunctional acrylic monomer widely used in various applications, including coatings, inks, and adhesives. Its unique chemical structure and properties make it a subject of interest in biological research, particularly regarding its safety and potential biological activity. This article explores the biological activity of TPGDA, focusing on its toxicity, genotoxicity, and applications in biomedical fields.

- Chemical Formula : C₁₅H₂₄O₆

- Molecular Weight : 300.4 g/mol

- CAS Number : 42978-66-5

- Structure : TPGDA consists of three propylene glycol units linked to a glycerol backbone with two acrylate functional groups, allowing for polymerization through free radical mechanisms.

Toxicity and Safety Assessment

TPGDA exhibits low to moderate toxicity levels, with specific safety assessments highlighting its effects on human health and the environment:

- Acute Toxicity : Studies indicate that TPGDA does not cause significant toxicity to internal organs after repeated exposure via oral or dermal routes. The predominant effect noted is local irritation at the site of contact .

- Genotoxicity : TPGDA has been assessed for genotoxic effects and has shown no mutagenic or genotoxic properties in various studies .

- Allergic Reactions : There have been documented cases of allergic contact dermatitis associated with TPGDA exposure, particularly in medical devices like insulin pumps. Patch testing revealed positive reactions in patients exposed to low concentrations of TPGDA .

1. Solid Phase Peptide Synthesis

TPGDA has been utilized as a cross-linking agent in solid-phase peptide synthesis (SPPS). The unique hydroxyl functionality in TPGDA allows for effective peptide growth on polymer supports. Research has demonstrated that TPGDA-based supports exhibit enhanced swelling and solvation properties compared to traditional supports, leading to improved synthesis efficiency for complex peptides .

| Property | TPGDA Support | PS-DVB Support |

|---|---|---|

| Swelling Efficiency | Higher | Lower |

| Functional Groups | Hydroxyl | None |

| Cost-effectiveness | Yes | No |

2. Hydrogels and Biomedical Applications

TPGDA is also employed in the formulation of hydrogels for biomedical applications. It can be incorporated into hydrogel systems that are responsive to environmental stimuli, making it suitable for drug delivery systems. For instance, hydrogels containing TPGDA have been developed for the controlled release of therapeutic proteins .

3. Environmental Impact

While TPGDA is considered biodegradable, it poses risks to aquatic life. It is classified as highly toxic to fish and harmful to aquatic invertebrates and algae . The environmental fate studies indicate that although TPGDA is moderately biodegradable, precautions must be taken to minimize its release into aquatic environments.

Case Study 1: Allergic Contact Dermatitis

A study reported three cases of allergic contact dermatitis linked to dipropylene glycol diacrylate (DPGDA), a compound structurally related to TPGDA. Chemical analysis revealed the presence of DPGDA in medical devices, prompting recommendations for testing with updated allergen series due to potential cross-reactivity with low molecular weight acrylates .

Case Study 2: Peptide Synthesis Optimization

In a study optimizing SPPS using TPGDA-based supports, researchers found that the incorporation of TPGDA significantly increased peptide yield and purity compared to conventional methods. This advancement highlights the practical application of TPGDA in enhancing synthetic methodologies in biochemistry .

Propriétés

IUPAC Name |

[2-hydroxy-3-[3-[3-[3-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]propoxy]propoxy]propyl] prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O10/c1-3-20(24)30-16-18(22)14-28-12-6-10-26-8-5-9-27-11-7-13-29-15-19(23)17-31-21(25)4-2/h3-4,18-19,22-23H,1-2,5-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXPADSJLRJXBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COCCCOCCCOCCCOCC(COC(=O)C=C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.